2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-phenylacetamide
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Overview
Description
2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-phenylacetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-phenylacetamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, often using methoxybenzene as a starting material . The final step involves the coupling of the oxadiazole intermediate with phenoxyacetamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines under hydrogenation conditions.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-phenylacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The oxadiazole ring and phenoxyacetamide moiety are crucial for its binding affinity and specificity . Molecular docking studies have shown that this compound can form stable complexes with targets like EGFR and VEGFR-2, which are involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-1,3-benzothiazole: Similar in having a methoxyphenyl group but differs in the heterocyclic ring structure.
2-{3-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}-N-phenylacetamide: Shares the phenoxyacetamide moiety but has a different heterocyclic core.
Uniqueness
2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-phenylacetamide is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties that enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for developing targeted therapies and advanced materials .
Properties
Molecular Formula |
C23H19N3O4 |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C23H19N3O4/c1-28-19-11-7-16(8-12-19)22-25-23(30-26-22)17-9-13-20(14-10-17)29-15-21(27)24-18-5-3-2-4-6-18/h2-14H,15H2,1H3,(H,24,27) |
InChI Key |
UOWUYPPUPUVJFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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